molecular formula C18H21N5O4S2 B2895243 N-(4-acetamido-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 872608-90-7

N-(4-acetamido-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No. B2895243
CAS RN: 872608-90-7
M. Wt: 435.52
InChI Key: GAWNMEDJNRBCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamido-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H21N5O4S2 and its molecular weight is 435.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with similar chemical frameworks often focuses on their synthesis and the exploration of their structural characteristics. For instance, the synthesis of thieno[2,3-d]pyrimidines through reactions of related amino-thiophene-carboxamides under specific conditions, including microwave irradiation, provides insights into the efficient production of these compounds, which are of interest due to their potential pharmacological activities (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009). Such research underscores the importance of developing novel synthetic routes that can lead to the discovery of compounds with significant biological activities.

Potential Biological Activities

The exploration of biological activities is a key area of research for compounds within this chemical domain. Studies often aim to identify novel pharmacological properties that could contribute to drug discovery efforts. Although direct studies on N-(4-acetamido-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide may not be available, investigations into related compounds reveal their potential antimicrobial, antitumor, and anti-inflammatory properties. For instance, the synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety has shown promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Such studies indicate the potential of these compounds to serve as leads in the development of new antimicrobial agents.

properties

IUPAC Name

N-[4-acetamido-2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S2/c1-10(24)19-15-14(21-16(26)12-7-4-8-28-12)17(27)23-18(22-15)29-9-13(25)20-11-5-2-3-6-11/h4,7-8,11H,2-3,5-6,9H2,1H3,(H,20,25)(H,21,26)(H2,19,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWNMEDJNRBCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NC2CCCC2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.